N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiadiazole-thiazole hybrid scaffold. The (2E)-configuration denotes the geometry of the imine bond in the thiadiazole ring, while the substituents—benzyl (at position 5 of the thiadiazole), methyl (at position 4 of the thiazole), and pyrrole (at position 2 of the thiazole)—impart distinct electronic and steric properties. Such compounds are typically synthesized via coupling reactions between thiazole carboxylates and amines, as demonstrated in analogous systems .
Properties
Molecular Formula |
C18H15N5OS2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5OS2/c1-12-15(26-18(19-12)23-9-5-6-10-23)16(24)20-17-22-21-14(25-17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,22,24) |
InChI Key |
LSHRTLOCJLLLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration Reaction
Procedure :
-
Starting materials : Phenylacetic acid (1a) and thiosemicarbazide.
-
Reagents : Phosphorus oxychloride (POCl₃).
-
Conditions : Stirring at 80–90°C for 1 hour, followed by reflux in water for 4 hours.
-
Product : 5-Benzyl-1,3,4-thiadiazol-2-amine (2a).
Data :
Formation of the Ylidene Moiety
Procedure :
-
Oxidation : Treatment of 2a with tert-butyl nitrite and CuBr₂ in 1,4-dioxane at 70°C.
-
Product : 5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene (3a).
Data :
Synthesis of 4-Methyl-2-(1H-Pyrrol-1-Yl)-1,3-Thiazole-5-Carboxylic Acid
The thiazole ring is constructed using Hantzsch thiazole synthesis, followed by functionalization.
Hantzsch Thiazole Synthesis
Procedure :
-
Starting materials : Ethyl 2-(2-aminothiazol-4-yl)acetate (2) and 1H-indole-2-carboxylic acid (1a).
-
Coupling Reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Product : Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a).
Data :
Functionalization with Pyrrole
Procedure :
-
Reaction : Condensation of 3a with pyrrole-1-carbaldehyde using glacial acetic acid in ethanol.
-
Product : 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (4a).
Data :
Coupling of Thiadiazole and Thiazole Moieties
The final step involves forming the carboxamide linkage between the two heterocycles.
Carboxamide Formation
Procedure :
-
Activation : 4a is converted to its acid chloride using thionyl chloride (SOCl₂) in 1,2-dichloroethane.
-
Coupling : Reaction with 3a in anhydrous tetrahydrofuran (THF) using NaHCO₃.
-
Product : N-[(2E)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide.
Data :
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
Comparative Analysis of Synthetic Routes
Mechanistic Insights
-
Thiadiazole Formation : POCl₃ facilitates cyclodehydration by activating carboxylic acids.
-
Ylidene Generation : CuBr₂ mediates oxidative dehydrogenation to form the imine.
-
Thiazole-Pyrrole Conjugation : Glacial acetic acid catalyzes Schiff base formation.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
The compound has shown promising antibacterial properties against several strains of bacteria. Research indicates that derivatives of thiadiazole structures exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds containing the thiadiazole moiety have been synthesized and tested for their efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| Thiadiazole A | S. aureus | 32 |
| Thiadiazole B | E. coli | 28 |
| Thiadiazole C | P. aeruginosa | 30 |
Anti-inflammatory Properties
In addition to its antibacterial effects, the compound has been evaluated for anti-inflammatory activities. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their potential use in treating inflammatory diseases .
Anticancer Applications
Recent investigations have highlighted the anticancer potential of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. The compound has been found to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of signaling pathways related to cell survival.
Case Study: Cytotoxicity Against Glioblastoma Cells
A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma multiforme cells. The results indicated that specific derivatives exhibited potent antitumor activity, significantly reducing cell viability compared to control groups .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound X | MDA-MB-231 (Breast) | 15 |
| Compound Y | HCT116 (Colon) | 12 |
| Compound Z | U87MG (Glioblastoma) | 10 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted. For instance, its structure allows for interaction with various biological targets including enzymes involved in inflammation and cancer progression. The presence of the thiadiazole ring is crucial for its biological activity due to its electron-withdrawing nature, which enhances the reactivity towards biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Analysis
- The pyrrole group in the target compound offers π-π stacking capabilities, unlike the pyridine in or furan in .
- Steric Considerations: Bulky substituents like cyclopentylamino () may hinder target engagement compared to the target compound’s pyrrole, which balances size and aromaticity.
Biological Activity
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thiadiazole Ring : Known for its diverse biological activities.
- Thiazole Ring : Often associated with antimicrobial and anticancer properties.
- Pyrrole Group : Contributes to the compound's ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiadiazole and thiazole moieties are known to exhibit various pharmacological effects including:
- Antimicrobial Activity : Inhibition of bacterial growth through disruption of bacterial cell walls.
- Antiviral Activity : Potential suppression of viral replication mechanisms.
The exact mechanisms may involve the inhibition of key enzymes or modulation of signaling pathways critical for microbial survival or viral replication.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- A study demonstrated that thiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria .
Antiviral Activity
Preliminary investigations have suggested that derivatives containing thiadiazole and thiazole rings can inhibit viral replication. For example:
- Compounds in this class have been shown to inhibit hepatitis C virus replication by targeting cyclooxygenase enzymes .
Study on Antiviral Efficacy
In a recent study examining thiazole derivatives, a compound similar to this compound demonstrated an IC50 value of 0.35 μM against HCV NS5B RNA polymerase . This suggests a strong potential for developing antiviral agents based on this scaffold.
Cytotoxicity Evaluation
Another study assessed the cytotoxic effects of thiazolidinone derivatives against glioblastoma cells. The results indicated that certain derivatives exhibited significant antitumor activity by reducing cell viability . This highlights the potential application of similar compounds in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing thiadiazole-thiazole hybrids like this compound?
- Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example:
-
Step 1 : Formation of the thiadiazole core via reactions of thiosemicarbazides with aldehydes or ketones under reflux in ethanol or DMF .
-
Step 2 : Introduction of the pyrrole and benzyl groups using coupling agents (e.g., EDCI or DCC) in solvents like toluene or dichloromethane .
-
Key Conditions : Temperature control (60–100°C), anhydrous solvents, and catalysts (e.g., triethylamine) to enhance regioselectivity .
Intermediate Yield (%) Characterization Methods Thiadiazole precursor 70–85 ¹H/¹³C NMR, IR (C=N, C=O peaks) Thiazole-pyrrole intermediate 65–80 LC-MS, elemental analysis
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm proton environments (e.g., benzyl CH₂ at δ 3.8–4.2 ppm) and carbons in the thiadiazole ring .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ ion) .
- X-ray Crystallography (if crystals form): Resolve 3D structure and confirm stereochemistry .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Answer :
-
Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design can optimize reaction time, solvent (DMF vs. ethanol), and temperature (80°C vs. 100°C) .
-
Flow Chemistry : Continuous-flow reactors improve reproducibility and scalability by maintaining precise temperature and mixing .
-
In-line Monitoring : Techniques like FTIR or HPLC track reaction progress and identify side products .
Variable Tested Optimal Condition Yield Improvement Solvent DMF +15% vs. ethanol Catalyst Loading 10 mol% EDC +20% vs. no catalyst
Q. How do structural modifications (e.g., benzyl substituents) influence bioactivity?
- Answer : Substituents impact target binding and pharmacokinetics:
-
Benzyl Group : Electron-withdrawing groups (e.g., 4-F, 4-Br) enhance antimicrobial activity by improving membrane penetration .
-
Pyrrole Moiety : The planar structure facilitates π-π stacking with enzyme active sites (e.g., cytochrome P450) .
-
Thiadiazole-Thiazole Core : The conjugated system may intercalate DNA or inhibit topoisomerases, as seen in analogous compounds .
Modification Biological Activity (IC₅₀) Target 4-Fluorobenzyl 2.1 µM (Antimicrobial) Bacterial gyrase Unsubstituted benzyl 8.5 µM Same target
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer :
-
Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
-
Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain potency differences .
-
Metabolite Profiling : LC-MS/MS detects active metabolites that may contribute to discrepancies .
Study Reported IC₅₀ (µM) Possible Reason for Discrepancy A 3.2 Use of serum-containing media B 12.5 Non-standardized inoculum size
Methodological Best Practices
- Synthesis Reproducibility : Always report solvent purity, reaction atmosphere (N₂/Ar), and drying methods for hygroscopic intermediates .
- Bioactivity Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cell lines via STR profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
